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Hydroxyzine D4 dihydrochloride

Cat. No.: B1191655
M. Wt: 451.85
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterated Analogs in Chemical and Biomedical Investigations

Deuterated analogs are molecules in which one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (B1214612). wikipedia.org This substitution, known as deuteration, has become a significant tool in pharmaceutical science. nih.gov Although chemically similar to hydrogen, deuterium forms a stronger covalent bond with carbon (C-D bond vs. C-H bond). wikipedia.orgresearchgate.net This difference in bond strength is the basis of the "kinetic isotope effect" (KIE), where the cleavage of a C-D bond occurs at a slower rate than that of a C-H bond. researchgate.netadvancedsciencenews.com

In drug development, the KIE is strategically utilized to influence a drug's metabolic profile. advancedsciencenews.com Many drugs are broken down in the body by enzymes, such as the cytochrome P450 (CYP) family, and this process often involves the breaking of C-H bonds. nih.govcdnsciencepub.com By selectively replacing hydrogen atoms at sites of metabolic attack with deuterium, the rate of metabolism can be significantly reduced. advancedsciencenews.comcdnsciencepub.com This can lead to a longer drug half-life, meaning the drug remains in the body for a longer period. wikipedia.org Consequently, deuteration may improve a drug's pharmacokinetic properties. researchgate.net

Beyond altering metabolism, deuterated compounds are invaluable as internal standards in quantitative bioanalysis. nih.gov Because they are nearly identical to the non-deuterated drug in chemical and physical properties, they behave similarly during sample extraction and analysis but can be distinguished by mass spectrometry due to their difference in mass. nih.gov This allows for highly accurate and precise quantification of the target drug in complex biological matrices like blood or urine. nih.govresearchgate.net

Overview of Hydroxyzine (B1673990) D4 Dihydrochloride (B599025) as a Research Tool

Hydroxyzine D4 dihydrochloride is the deuterium-labeled form of Hydroxyzine dihydrochloride. medchemexpress.commedchemexpress.com Hydroxyzine is a first-generation histamine (B1213489) H1-receptor antagonist belonging to the piperazine (B1678402) class of compounds. ncats.ionih.gov The deuterated analog, this compound, is specifically synthesized for use in scientific research and analytical applications. medchemexpress.comvulcanchem.com

The primary and most critical application of this compound is its use as an internal standard for the quantitative analysis of hydroxyzine in biological samples. nih.gov In research settings, particularly in pharmacokinetic and forensic toxicology studies, it is essential to accurately measure the concentration of hydroxyzine and its metabolites, such as cetirizine (B192768). researchgate.net Analytical techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are employed for this purpose, and the inclusion of a deuterated internal standard like Hydroxyzine D4 is crucial for ensuring the accuracy and reproducibility of the results. nih.govresearchgate.net

The synthesis of related deuterated hydroxyzine compounds, such as hydroxyzine-d8, has been documented, involving the coupling of deuterated piperazine (piperazine-d8) with other chemical precursors to yield the final labeled molecule with high purity. nih.gov This ensures that the internal standard is well-characterized and reliable for its intended analytical purpose. nih.gov As a research tool, this compound is not intended for therapeutic use but is indispensable for the rigorous scientific investigation of its non-isotopic counterpart. medchemexpress.cominvivochem.com

Table 2: Chemical Properties of a Related Compound, Hydroxyzine-d8 Dihydrochloride
PropertyValueSource
Molecular FormulaC₂₁H₁₉D₈ClN₂O₂·2HCl
Molecular Weight455.87 g/mol
Primary ApplicationInternal standard for quantitative analysis (e.g., HPLC-MS/MS). nih.gov
Purity (Reported for Synthesis)99.5% nih.gov

Historical Context of Deuterium Isotope Effects in Pharmaceutical Science

The journey of using deuterium in science began with its discovery in 1931 by Harold Urey, for which he was awarded the Nobel Prize in Chemistry in 1934. wikipedia.org Initially, the biological effects of deuterium, often in the form of heavy water (D₂O), were examined, with early studies noting its influence on various cellular processes. cdnsciencepub.com The recognition of the kinetic isotope effect provided a mechanistic basis for how deuterium substitution could influence chemical reactions. researchgate.net

The application of this principle to drug molecules gained traction over several decades. wikipedia.org Researchers began using deuterated compounds as tracers and mechanistic probes to understand drug metabolism pathways. nih.govresearchgate.net The idea of intentionally deuterating a drug to improve its therapeutic profile—by slowing its breakdown and enhancing its metabolic stability—emerged as a novel strategy in medicinal chemistry. nih.govresearchgate.net

This "deuterium switch" approach, which involves developing deuterated analogs of existing drugs, represented a significant evolution in the field. nih.gov For many years, this strategy was explored in preclinical settings. The culmination of these efforts was the approval of the first deuterated drug, deutetrabenazine, by the U.S. Food and Drug Administration (FDA) in 2017. wikipedia.orgnih.gov This milestone validated the potential of deuterium substitution to create new chemical entities with improved pharmacokinetic profiles, paving the way for further research and development of deuterated pharmaceuticals. nih.govresearchgate.net

Properties

Molecular Formula

C21H25D4Cl3N2O2

Molecular Weight

451.85

Origin of Product

United States

Synthetic Methodologies for Hydroxyzine D4 Dihydrochloride

Design Principles for Deuterium (B1214612) Incorporation Strategies

The successful synthesis of Hydroxyzine (B1673990) D4 Dihydrochloride (B599025) hinges on the strategic and precise incorporation of deuterium atoms.

Regioselectivity is a critical consideration to ensure that deuterium atoms are placed at the intended positions within the hydroxyzine molecule. The most effective strategies involve the use of deuterated building blocks, which prevents the scrambling or loss of deuterium during the synthesis. The primary target for deuteration is the ethoxyethanol moiety, as these positions are metabolically stable and offer a significant mass increase for analytical detection. chemrxiv.org Direct deuteration of the final hydroxyzine molecule is generally avoided due to a lack of regioselectivity, which can lead to a mixture of undesired isotopologues. chemrxiv.org

A common and efficient method for synthesizing Hydroxyzine D4 Dihydrochloride involves the use of deuterated precursors. While deuterated piperazine (B1678402) (piperazine-d8) can be used, a more direct approach for introducing four deuterium atoms onto the side chain is often preferred. nih.govatlanchimpharma.com This typically involves starting with a deuterated version of a smaller molecule that will become part of the ethoxyethanol side chain.

Detailed Chemical Reaction Pathways for this compound Synthesis

The synthesis is a multi-step process that assembles the hydroxyzine molecule from key fragments, including the deuterated component.

A prevalent synthetic strategy involves the coupling of three main components: a substituted benzhydryl group, a piperazine ring, and a deuterated ethoxyethanol side chain. A typical pathway involves the reaction of 1-(4-chlorobenzhydryl)piperazine (B1679854) with a reactive form of the deuterated side chain.

The synthesis of the deuterated side-chain itself often starts from ethylene (B1197577) glycol-d4. This precursor undergoes a series of reactions to prepare it for coupling. These steps can include monotosylation to create a good leaving group, followed by an etherification reaction and subsequent activation, for example, by chlorination. The resulting deuterated electrophile is then reacted with the nucleophilic piperazine nitrogen of 1-(4-chlorobenzhydryl)piperazine. This coupling reaction, often carried out in the presence of a base and at elevated temperatures, forms the core structure of Hydroxyzine D4. google.com

Reactant 1Reactant 2Product
1-(4-chlorobenzhydryl)piperazineDeuterated 2-(2-chloroethoxy)ethanolHydroxyzine D4

This table outlines a key coupling reaction in the synthesis of Hydroxyzine D4.

The integration of deuterium is achieved by employing a deuterated starting material and performing functional group transformations to build the desired side chain. For instance, starting with ethylene glycol-d4, one hydroxyl group can be protected or converted into a better leaving group to allow for selective reaction at the other hydroxyl group. This is followed by reactions to extend the chain and introduce the necessary functional group for the final coupling step. A common transformation is the conversion of a hydroxyl group to a halide, such as a chloride, to facilitate nucleophilic substitution with the piperazine nitrogen.

Optimization of Synthetic Parameters and Yield Enhancement

To maximize the efficiency of the synthesis and the purity of the final product, several reaction parameters are carefully optimized.

Key parameters for optimization include:

Temperature: The coupling reaction often requires heat to proceed at a practical rate. However, controlling the temperature is crucial to prevent side reactions and degradation of the product.

Base and Solvent: The choice of base and solvent is critical for the coupling step. A non-nucleophilic base is typically used to avoid unwanted side reactions. The solvent must be inert and capable of dissolving the reactants at the reaction temperature. google.com

Purification: After the synthesis, the crude product is purified. This is often achieved through techniques like column chromatography. The final step usually involves the formation of the dihydrochloride salt by treating the purified free base with hydrochloric acid. This process facilitates the isolation of a stable, crystalline solid.

ParameterConditionPurpose
TemperatureElevatedTo increase reaction rate
Basee.g., Potassium CarbonateTo facilitate the coupling reaction
Solvente.g., TolueneTo dissolve reactants and facilitate the reaction
PurificationCrystallization/ChromatographyTo isolate the pure product

This table summarizes key parameters optimized for the synthesis of this compound.

Catalytic Systems for Deuteration Reactions

Catalytic systems are crucial for achieving efficient and selective deuteration. Various catalysts can be employed to facilitate the introduction of deuterium into organic molecules.

Recent advancements have highlighted the use of iridium-based catalysts for N-alkylation reactions, which are a key step in the synthesis of hydroxyzine and its derivatives. researchgate.net For instance, an iridium/graphene catalyst has been shown to directly promote the formation of C-N bonds without the need for pre-activation steps, solvents, or other additives. researchgate.net This method offers a green and efficient route for synthesizing compounds like hydroxyzine. researchgate.net

Another emerging technique is catalytic transfer deuteration, which utilizes readily available and easy-to-handle deuterium donors, avoiding the use of flammable deuterium gas. marquette.edumarquette.edu This approach offers tunable reaction conditions and is compatible with a wide range of substrates, making it a powerful tool for the precise installation of deuterium atoms. marquette.edu For example, copper-catalyzed transfer deuteration has been explored for the selective deuteration of alkenes and alkynes. marquette.edu

Furthermore, a combination of a Lewis acid, such as B(C6F5)3, and a Brønsted basic N-alkylamine can be used to catalyze the deuteration of β-amino C-H bonds in N-alkylamine-based compounds. nih.gov This system facilitates the conversion of the drug molecule into an enamine, which then undergoes deuteration. nih.gov

Table 1: Catalytic Systems for Deuteration

Catalyst SystemType of ReactionAdvantages
Iridium/grapheneN-alkylationDirect C-N bond formation, no pre-activation, solvent-free. researchgate.net
Copper-based catalystsTransfer deuterationUse of non-gaseous deuterium donors, tunable conditions. marquette.edu
B(C6F5)3 / N-alkylamineβ-amino C-H deuterationRegioselective deuteration of β-amino C-H bonds. nih.gov

Reaction Condition Modulations (e.g., Temperature, Solvent, Reagents)

The efficiency and selectivity of the synthesis of this compound are highly dependent on the modulation of reaction conditions.

In a patented water-based process for preparing substituted diphenylmethyl piperazines like hydroxyzine, the reaction is carried out by reacting N-(4-Chloro benzhydril) piperazine with 2-(2-chloroethoxy) ethanol (B145695) in water in the presence of potassium carbonate and tetrabutyl ammonium (B1175870) bromide. google.com The reaction mixture is heated to 80°C for 5 hours. google.com The use of water as a solvent presents a more environmentally friendly approach. google.com

The choice of reagents is also critical. For instance, in the synthesis of hydroxyzine-d8, piperazine-d8 is coupled with 4-chlorobenzhydryl chloride, followed by a reaction with 2-(2-chloroethoxy) ethanol. nih.gov The use of a deuterated starting material like piperazine-d8 is a common strategy for introducing deuterium into the final molecule.

Solvent selection can significantly impact the reaction outcome. While some methods utilize aqueous media, others may employ organic solvents like acetonitrile (B52724) or toluene, depending on the specific catalytic system and reagents used. google.comnih.gov The temperature is another key parameter that is optimized to ensure a reasonable reaction rate and minimize side reactions.

Assessment of Deuterium Content and Isotopic Enrichment

After synthesis, it is imperative to verify the successful incorporation of deuterium and to quantify the isotopic enrichment of the final product.

Spectroscopic Verification of Deuterium Position and Abundance

A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is a powerful strategy for determining the isotopic enrichment and structural integrity of deuterium-labeled compounds. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the incorporation of deuterium by detecting the mass difference between the labeled and unlabeled compounds. rsc.org For this compound, this would correspond to an increase in the molecular weight. By analyzing the isotopic distribution in the mass spectrum, the percentage of isotopic purity can be calculated. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ²H NMR, is invaluable for confirming the position of the deuterium atoms within the molecule. rsc.org In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. researchgate.net Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation. One-dimensional proton NMR analyses are often performed using a high-frequency NMR spectrometer. researchgate.net

Molecular Rotational Resonance (MRR) spectroscopy is another advanced technique that can be used to characterize isotopic species. marquette.edunih.gov MRR can identify and quantify isotopic impurities, even at low levels, providing a detailed picture of the sample composition. nih.gov

Table 2: Spectroscopic Techniques for Isotopic Enrichment Analysis

TechniqueInformation Provided
High-Resolution Mass Spectrometry (HRMS)Confirms deuterium incorporation and quantifies isotopic purity. rsc.org
¹H Nuclear Magnetic Resonance (NMR)Shows the absence of proton signals at deuterated positions. rsc.orgresearchgate.net
²H Nuclear Magnetic Resonance (NMR)Directly detects the presence and location of deuterium atoms.
Molecular Rotational Resonance (MRR)Identifies and quantifies isotopic impurities. marquette.edunih.gov

Advanced Analytical Characterization of Hydroxyzine D4 Dihydrochloride

Mass Spectrometry Applications for Molecular Characterization and Quantification

Mass spectrometry is a cornerstone analytical technique for the characterization of isotopically labeled compounds such as Hydroxyzine (B1673990) D4 Dihydrochloride (B599025). It provides essential information regarding molecular weight, isotopic purity, structural integrity, and quantification.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for verifying the isotopic purity of Hydroxyzine D4 Dihydrochloride. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous confirmation of the elemental composition of the molecule and the successful incorporation of the four deuterium (B1214612) atoms.

The primary role of HRMS in this context is to distinguish the deuterated compound from its unlabeled counterpart and other potential impurities. The mass of the [M+H]+ ion for unlabeled Hydroxyzine is approximately 375.183 m/z. nih.gov For Hydroxyzine D4, the expected mass would be shifted by the mass of four deuterium atoms minus the mass of four protons. HRMS can precisely measure this mass difference, confirming the level of deuterium incorporation and ensuring the isotopic enrichment of the standard. This confirmation is vital for its use as an internal standard in quantitative analyses, where accuracy is paramount. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the fragmentation pathways of this compound, which provides structural confirmation and supports the development of sensitive quantitative methods. In an MS/MS experiment, the precursor ion (the intact molecular ion of Hydroxyzine D4) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions.

The fragmentation pattern for unlabeled hydroxyzine is well-documented, with key product ions observed at m/z 201.15 and 166.15. nih.gov The ion at m/z 201 corresponds to the (4-chlorophenyl)(phenyl)methylpiperazine fragment. By analyzing the MS/MS spectrum of Hydroxyzine D4, researchers can confirm that the deuterium labels are located on the piperazine (B1678402) ring, as the fragments containing this moiety will exhibit a corresponding mass shift. This analysis confirms the structural integrity of the labeled compound and ensures the label is retained in the specific fragments used for quantification in methods like Multiple Reaction Monitoring (MRM). nih.gov

Table 1: Key MS/MS Fragmentation Data for Hydroxyzine and Expected Shifts for Hydroxyzine D4 This table is based on known fragmentation of unlabeled hydroxyzine and theoretical shifts for the D4 labeled compound.

Compound Precursor Ion (m/z) Key Product Ion 1 (m/z) Key Product Ion 2 (m/z) Fragment Identity (Product Ion 1)
Hydroxyzine ~375.18 ~201.15 ~166.15 (4-chlorophenyl)(phenyl)methylpiperazine

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common "soft" ionization techniques used to generate ions from the analyte for mass spectrometry analysis. The choice between them depends on the analyte's polarity and thermal stability.

Electrospray Ionization (ESI) is well-suited for polar and moderately polar molecules that are already ionized in solution. It is a very gentle ionization method that typically produces protonated molecular ions, [M+H]+, with minimal fragmentation, making it ideal for determining the molecular weight of the intact Hydroxyzine D4 molecule.

Atmospheric Pressure Chemical Ionization (APCI) is complementary to ESI and is particularly effective for less polar, thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.orgencyclopedia.pub In APCI, the sample is vaporized by a heated nebulizer before being ionized by corona discharge. wikipedia.org This technique is robust and can handle higher flow rates, making it easily compatible with standard HPLC. nationalmaglab.org For Hydroxyzine, studies have shown that APCI can produce fragmentation patterns similar to other ionization methods, yielding structurally informative ions. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of molecules, including isotopically labeled compounds like this compound. It provides detailed information about the chemical environment of specific nuclei.

Proton NMR (1H-NMR) Analysis of Deuterium Substitution Patterns

Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy is used to analyze the structure of a molecule by observing the hydrogen-1 nuclei. In the analysis of this compound, the 1H-NMR spectrum is compared to that of its unlabeled analogue. researchgate.net

The key feature in the 1H-NMR spectrum of the deuterated compound is the disappearance or significant reduction in the intensity of the signals corresponding to the protons that have been replaced by deuterium atoms. Since deuterium is not observed in 1H-NMR, the sites of labeling are confirmed by the absence of their corresponding proton signals. Furthermore, the integration values of the remaining proton signals can be used to confirm the ratio of protons in different parts of the molecule, thereby verifying the specificity and completeness of the deuterium substitution.

Deuterium NMR (2H-NMR) for Confirmation of Labeling Sites

While 1H-NMR confirms deuterium labeling by the absence of proton signals, Deuterium Nuclear Magnetic Resonance (2H-NMR) provides direct evidence by observing the deuterium nuclei themselves. This technique is highly specific for confirming the exact locations of the isotopic labels.

In a 2H-NMR spectrum of this compound, signals will appear at the chemical shifts corresponding to the positions of the deuterium atoms. The chemical shifts in 2H-NMR are virtually identical to those in 1H-NMR, so the deuterium signals will appear at the same chemical shift values as the protons they replaced. This direct detection offers unambiguous confirmation of the labeling sites, complementing the data obtained from 1H-NMR and mass spectrometry to provide a complete structural and isotopic characterization of the molecule.

Table 2: Summary of NMR Spectroscopy Applications

Technique Purpose for this compound Analysis Expected Observation
Proton NMR (1H-NMR) Confirm location of deuterium substitution Disappearance or reduction of proton signals at labeled sites.

| Deuterium NMR (2H-NMR) | Directly detect and confirm labeling sites | Appearance of deuterium signals at chemical shifts identical to the replaced protons. |

Chromatographic Methodologies for Purity and Identity Assessment

Chromatographic techniques are essential for separating this compound from its impurities, degradation products, and other related substances. These methods provide critical data on the purity and identity of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Stability-indicating HPLC methods are specifically developed to separate the active pharmaceutical ingredient (API) from any potential degradation products and process-related impurities researchgate.net.

A typical HPLC method for hydroxyzine analysis employs a reverse-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate or trifluoroacetic acid in water) and an organic solvent like acetonitrile (B52724) researchgate.netresearchgate.netnih.gov. Detection is commonly performed using a UV detector, typically at a wavelength of 230 nm or 232 nm researchgate.netresearchgate.net. The method's gradient and flow rate are optimized to achieve adequate separation of all relevant peaks researchgate.net. This technique is suitable for determining the presence of impurities in bulk drug substances and finished pharmaceutical products researchgate.net.

Table 1: Example HPLC Method Parameters for Hydroxyzine Analysis

Parameter Condition Source
Column C18 (250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase 0.5 mol/L Potassium Dihydrogen Phosphate : Acetonitrile (1:1, v/v) nih.gov
Flow Rate 2.0 mL/min nih.gov
Detection UV at 232 nm researchgate.net
Temperature 30°C - 90°C researchgate.netnih.gov

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is the preferred method for analyzing volatile and semi-volatile organic impurities that may be present as byproducts from the synthesis of this compound thermofisher.comnih.gov. These can include residual solvents used during manufacturing. The analysis of such volatile impurities is a critical quality control step, as they can possess toxicity or affect the efficacy of the drug product nih.gov.

For the analysis of hydroxyzine itself by GC, a derivatization step is often required to increase its volatility and thermal stability thermofisher.comchromatographyonline.com. A typical GC-MS method involves a capillary column (e.g., DB-1 or HP-1) and a temperature program that ramps up to ensure the elution of all compounds of interest thermofisher.com. The mass spectrometer allows for the identification of impurities based on their mass spectra. Headspace GC is a particularly useful technique for the analysis of residual solvents, where the volatile compounds are sampled from the vapor phase above the sample, preventing non-volatile matrix components from entering the GC system nih.govnih.gov.

Table 2: Example GC-MS Method Parameters for Hydroxyzine Analysis

Parameter Condition Source
Instrument Agilent 6890 GC with 5973 MSD thermofisher.com
Column DB-1 (30 m x 0.25 mm x 0.25 µm) thermofisher.com
Injector Temp 280°C thermofisher.com
Oven Program 90°C for 2 min, then 14°C/min to 300°C thermofisher.com
Carrier Gas Helium thermofisher.com
Detection Mass Spectrometry (Scan Range 34 - 550 amu) thermofisher.com

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and superior separation efficiency due to the use of columns with smaller particle sizes (typically sub-2 µm) researchgate.net. For this compound, UHPLC methods, particularly when coupled with tandem mass spectrometry (UHPLC-MS/MS), provide ultra-sensitive quantification, which is crucial for bioanalytical applications researchgate.net.

These methods allow for the rapid and simultaneous determination of hydroxyzine and its primary metabolite, cetirizine (B192768), in complex biological samples researchgate.net. The enhanced resolution of UHPLC ensures baseline separation from endogenous matrix components, which is critical for accurate quantification at very low concentrations researchgate.net.

Development and Validation of Bioanalytical Quantification Methods

The quantification of this compound, especially when used as an internal standard for hydroxyzine analysis in biological samples, requires the development and rigorous validation of bioanalytical methods. This ensures that the data generated is reliable for pharmacokinetic and toxicokinetic studies.

Developing a bioanalytical method for complex matrices like plasma, blood, or in vitro assay media presents unique challenges. The primary goal is to extract the analyte of interest from a complex mixture of proteins, salts, and other endogenous substances that can interfere with the analysis.

The process involves optimizing several key steps:

Sample Preparation: This is a critical stage to remove interferences. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) chromatographyonline.com. The choice of method depends on the analyte's properties and the nature of the matrix. For hydroxyzine and its metabolite, both LLE and SPE have been successfully employed chromatographyonline.comresearchgate.net.

Chromatography: UHPLC is often the method of choice due to its speed and separation power. The selection of the column and mobile phase is optimized to achieve sharp peaks and good separation from matrix components researchgate.net.

Detection: Tandem mass spectrometry (MS/MS) is highly favored for its exceptional selectivity and sensitivity, allowing for the quantification of analytes at the nanogram-per-milliliter (ng/mL) level or lower researchgate.net.

A UPLC-MS/MS method was developed and validated to quantify hydroxyzine hydrochloride in an extracellular solution used in a human ether-a-go-go-related gene (hERG) assay, demonstrating the application of these techniques in preclinical safety studies.

Once a method is developed, it must be validated according to guidelines from regulatory agencies to ensure it is fit for its intended purpose. Key validation parameters include:

Linearity: This establishes the relationship between the instrument response and the known concentration of the analyte. The method is considered linear over a range where the correlation coefficient (r²) is typically ≥ 0.99 chromatographyonline.com. For a hydroxyzine GC-MS method, linearity was established in the range of 5.00-1000.0 ng/mL with an r² ≥ 0.993 chromatographyonline.com.

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. Accuracy is often expressed as a percentage of the nominal concentration, with acceptance criteria typically within ±15% (±20% at the lower limit). Precision is measured as the relative standard deviation (RSD), which should generally not exceed 15% (20% at the lower limit) chromatographyonline.com. For one validated method, intra-day and inter-day accuracy for hydroxyzine ranged from -1.2% to 3.8%, with precision values (RSD) below 9.9% chromatographyonline.com.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. A UHPLC-MS/MS method for hydroxyzine determined an LOQ of 0.345 ng/mL in human blood, highlighting the high sensitivity of modern analytical techniques researchgate.net. Another GC-MS method reported an LOQ of 5.00 ng/mL chromatographyonline.com.

Table 3: Summary of Bioanalytical Method Validation Parameters for Hydroxyzine

Parameter Typical Acceptance Criteria Reported Values for Hydroxyzine Methods Source
Linearity (r²) ≥ 0.99 ≥ 0.993 chromatographyonline.com
Accuracy Within ±15% of nominal (±20% at LOQ) -2.7% to 3.8% chromatographyonline.com
Precision (RSD) ≤ 15% (≤ 20% at LOQ) < 9.9% chromatographyonline.com

| LOQ | - | 0.345 ng/mL (UHPLC-MS/MS) 5.00 ng/mL (GC-MS) | chromatographyonline.comresearchgate.net |

Pre Clinical Pharmacological and Biochemical Investigations of Hydroxyzine and Its Deuterated Analogs

Receptor Binding Affinity Studies (in vitro)

Hydroxyzine's pharmacological profile is defined by its interaction with various neurotransmitter receptors. In vitro radioligand binding assays are crucial for determining the affinity of a compound for its specific targets.

Hydroxyzine (B1673990) is a potent inverse agonist of the histamine (B1213489) H1 receptor, which is its primary mechanism of action for mediating antihistaminic effects. drugbank.com In vitro binding studies have quantified this interaction, demonstrating high affinity. Data from multiple assays confirm that hydroxyzine binds to the human H1 receptor with a Ki (inhibition constant) of approximately 2.0 nM. guidetopharmacology.org This high affinity underscores its effectiveness in blocking histamine-mediated responses such as pruritus. drugbank.comnih.gov

While specific binding affinity studies for Hydroxyzine D4 dihydrochloride (B599025) are not extensively published, the effect of deuteration on receptor-ligand interactions has been investigated for other compounds. Isotopic substitution can alter the strength of hydrogen bonds within a receptor's binding pocket, potentially modulating binding affinity. This phenomenon, known as the Ubbelohde effect, has been observed to increase the binding affinity of histamine for the H2 receptor upon deuteration. Although a direct extrapolation cannot be made without specific experimental data for Hydroxyzine D4 at the H1 receptor, it is a relevant consideration in the pharmacology of deuterated analogs.

Binding Affinities (Ki) of Select Antihistamines for the Human H1 Receptor
CompoundKi (nM)
Hydroxyzine2.0
Diphenhydramine24
Cetirizine (B192768)6.0
Loratadine25

In addition to its primary target, hydroxyzine interacts with other receptors, which contributes to its broader pharmacological effects. In vitro binding assays have shown that hydroxyzine has a notable affinity for the serotonin (B10506) 5-HT2A receptor. The binding affinity (Ki) of hydroxyzine for the human 5-HT2A receptor has been reported to be approximately 50 nM (pKi of 7.3). guidetopharmacology.org This interaction is weaker than its affinity for the H1 receptor but is significant and may play a role in its anxiolytic and sedative properties. Antagonism at 5-HT2A receptors is a known mechanism of action for several atypical antipsychotic and anxiolytic medications.

Preclinical investigations have identified the Sigma-1 Receptor (S1R) as an off-target binding site for hydroxyzine. nih.gov The S1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a wide range of cellular functions and pathological conditions. nih.gov While the binding of hydroxyzine to S1R has been established, specific quantitative affinity data, such as a Ki value, are not consistently reported in the primary literature. This off-target interaction suggests that some of hydroxyzine's complex pharmacological effects could be mediated, in part, through modulation of S1R activity. nih.gov

In Vitro Receptor Binding Profile of Hydroxyzine
ReceptorBinding Affinity (Ki, nM)
Histamine H12.0
Serotonin 5-HT2A50
Dopamine D2378
Sigma-1 (S1R)Binding confirmed, specific Ki not reported

Enzyme Inhibition and Modulation Assays (in vitro)

The interaction of hydroxyzine and its deuterated analogs with metabolic enzymes is a critical aspect of their preclinical profile, influencing their pharmacokinetic behavior.

Hydroxyzine is known to be metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. drugbank.com In vitro studies using human liver microsomes have shown that hydroxyzine acts as an inhibitor of CYP2D6, a key enzyme responsible for the metabolism of many drugs. The inhibition constant (Ki) for hydroxyzine against CYP2D6 is estimated to be in the range of 4-6 µM.

The deuteration of molecules like hydroxyzine to create Hydroxyzine D4 dihydrochloride is particularly relevant in the context of enzymatic metabolism. The substitution of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can slow the rate of metabolic reactions where the cleavage of this bond is the rate-limiting step. This is known as the kinetic isotope effect. nih.govfrontiersin.org For drugs metabolized by CYP enzymes, this can lead to reduced metabolic clearance, a longer half-life, and altered pharmacokinetic profiles. This principle has been successfully applied in the development of other drugs to improve their metabolic stability.

Hydroxyzine is classified as a cationic amphiphilic drug (CAD), a group of compounds characterized by a hydrophobic ring structure and a hydrophilic side chain with a protonatable amine group. This structure allows them to exhibit lysosomotropic properties. wikipedia.org In vitro, CADs can freely pass through cellular membranes in their neutral state. However, upon entering the acidic environment of lysosomes (pH ~4.5-5.0), the amine group becomes protonated. wikipedia.org This "ion trapping" causes the drug to accumulate within the lysosomes at concentrations much higher than in the extracellular fluid. nih.gov

This sequestration can have significant biochemical consequences. The accumulation of CADs can neutralize the acidic pH of the lysosome, leading to the inhibition of acid hydrolases that are essential for cellular catabolism. researchgate.netbiorxiv.org This can result in impaired degradation of lipids and other macromolecules, a condition known as phospholipidosis. wikipedia.org Therefore, in cellular models, hydroxyzine is expected to demonstrate lysosomotropic activity, a characteristic shared by many CADs used in medicine. drugbank.com

Cellular and Subcellular Mechanistic Studies

No data available for this compound.

Immune Cell Modulation (e.g., Macrophage Anti-inflammatory Activity)

No data available for this compound.

Intracellular Signaling Pathway Investigations (e.g., p38 MAPK, PI3K Pathways)

No data available for this compound.

Metabolic Pathway Elucidation Utilizing Deuterated Hydroxyzine Dihydrochloride

In Vitro Metabolic Stability and Metabolite Identification

In vitro models are fundamental to predicting a drug's metabolic clearance and identifying the enzymes responsible for its biotransformation. These assays provide a controlled environment to study the intrinsic properties of a compound's metabolism.

Metabolic stability is a measure of a compound's susceptibility to biotransformation, typically assessed using liver-derived systems. The two most common systems are liver microsomes, which contain phase I cytochrome P450 (CYP) enzymes, and hepatocytes, which contain a full complement of both phase I and phase II metabolic enzymes thermofisher.comnih.gov.

In these assays, Hydroxyzine-d4 dihydrochloride (B599025) is incubated with either human liver microsomes or cryopreserved hepatocytes. The disappearance of the parent compound is monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS) springernature.com. This allows for the calculation of key pharmacokinetic parameters such as the metabolic half-life (t½) and the intrinsic clearance (Clint), which describes the inherent ability of the liver to metabolize a drug thermofisher.comnuvisan.com. The use of a deuterated form like Hydroxyzine-d4 can sometimes lead to improved metabolic stability due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows the rate of enzymatic cleavage compared to a carbon-hydrogen bond princeton.edu.

ParameterDescriptionTest SystemTypical Measurement
Metabolic Half-life (t½)Time required for 50% of the parent compound to be metabolized.Liver Microsomes, HepatocytesMinutes (min)
Intrinsic Clearance (Clint)Measure of the intrinsic metabolic capacity of the liver for a specific compound.Liver Microsomes, HepatocytesμL/min/mg protein or μL/min/10⁶ cells

The cytochrome P450 superfamily of enzymes is responsible for the oxidative metabolism of a vast number of pharmaceuticals nih.gov. Studies have identified CYP3A4 and CYP3A5 as the primary isoforms responsible for the biotransformation of hydroxyzine (B1673990) nih.gov. These enzymes are highly abundant in the human liver and play a crucial role in the clearance of many drugs nih.govclinpgx.org.

The most significant metabolic pathway for hydroxyzine is its oxidation to cetirizine (B192768), its primary active metabolite researchgate.net. This biotransformation involves the enzymatic oxidation of the terminal alcohol group on the hydroxyzine molecule to a carboxylic acid nih.gov. This specific reaction is predominantly catalyzed by the enzyme alcohol dehydrogenase (ADH) nih.gov. Cetirizine is itself a potent second-generation antihistamine and is responsible for a substantial portion of hydroxyzine's therapeutic effects nih.gov.

Preclinical Metabolite Profiling via Isotope Tracing

Isotope tracing is a powerful technique that utilizes isotopically labeled compounds to track the metabolic fate of a drug. The use of stable isotopes like deuterium (B1214612) is preferred as they are non-radioactive and behave almost identically to their non-labeled counterparts, but are easily distinguishable by mass spectrometry clearsynth.com.

When Hydroxyzine-d4 dihydrochloride is introduced into an in vitro metabolic system, the resulting metabolites retain the deuterium label. This allows for their unambiguous identification using high-resolution mass spectrometry. The mass spectrometer can selectively detect ions corresponding to the deuterated parent drug and its metabolites, distinguishing them from endogenous molecules or artifacts in the biological matrix nih.gov.

The primary deuterated metabolite identified is Cetirizine-d4, formed through the ADH-mediated oxidation pathway. Other minor metabolites formed via CYP3A4/3A5 activity, such as N-dealkylated products, would also incorporate the deuterium label, aiding in the comprehensive mapping of the metabolic pathway.

Deuterium-labeled compounds like Hydroxyzine-d4 are ideal for use as internal standards in quantitative bioanalysis nih.gov. In this application, a known quantity of the labeled compound is added to a biological sample (e.g., hepatocyte incubate) before processing. During analysis by methods such as ultra-sensitive UHPLC–QqQ-MS/MS, the labeled standard and the non-labeled analyte are detected. Because the internal standard experiences the same extraction loss and ionization suppression as the analyte, its signal can be used to accurately calculate the concentration of the analyte and its metabolites nih.govmdpi.com. This approach provides high precision and accuracy for determining the concentration of metabolites formed in preclinical systems.

Analytical MethodApplicationKey AdvantageExample Parameter
LC-MS/MSQuantification of parent drug and metabolites.High sensitivity and specificity.Lower Limit of Quantification (LOQ)
UHPLC–QqQ-MS/MSUltra-sensitive quantification in complex matrices.Improved resolution and speed over conventional HPLC.LOQ for Hydroxyzine: ~0.35 ng/mL nih.gov

Computational and in Silico Approaches in Hydroxyzine D4 Dihydrochloride Research

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for elucidating how a ligand like Hydroxyzine (B1673990) D4 Dihydrochloride (B599025) interacts with its biological targets. These methods predict the binding conformation and estimate the strength of the interaction, which is fundamental to the drug's efficacy.

Docking studies on the parent compound, hydroxyzine, have provided a framework for understanding these interactions. For instance, simulations have been used to model the binding of hydroxyzine within the ligand-binding domain (LBD) of various receptors. One study exploring the interaction with the retinoic acid receptor beta (RARβ) calculated a significant binding free energy, suggesting a stable complex. nih.gov Another critical application has been in modeling hydroxyzine's interaction with off-target receptors, such as the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for assessing potential cardiac effects. nih.gov Docking simulations identified key amino acid residues that hydroxyzine interacts with inside the channel's inner cavity. nih.gov

For Hydroxyzine D4 Dihydrochloride, these same computational approaches are applied. While the static binding pose and primary interactions are not expected to differ significantly from the non-deuterated form due to the identical molecular structures, MD simulations can reveal subtle changes in the dynamics of the receptor-ligand complex. An MD simulation tracks the movement of every atom in the system over time, typically for nanoseconds, providing a view of the complex's stability and conformational flexibility. jocpr.comchemmethod.com Deuteration can slightly alter the vibrational modes of C-D bonds compared to C-H bonds, which could theoretically influence the dynamic stability and residence time of the drug in the binding pocket.

Table 1: Examples of In Silico Interaction Data for Hydroxyzine
Target ReceptorComputational MethodKey Findings / ParametersReference
Retinoic Acid Receptor β (RARβ)MM/GBSA CalculationBinding Free Energy (ΔGbind): -101.88 kcal/mol nih.gov
hERG K+ ChannelMolecular DockingForms hydrogen bond with THR623 and hydrophobic interactions with TYR652 nih.gov
Histamine (B1213489) H1 ReceptorMolecular Dynamics10 ns simulations used to study the stability of the receptor-ligand complex jocpr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Deuterated Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of new, unsynthesized molecules. nih.gov

For antihistamines, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. nih.govmdpi.com These models analyze the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of a molecule to determine which properties are critical for receptor binding. A successful CoMSIA model for novel H1-antihistamines demonstrated good predictive capability, indicating its utility in drug design. nih.gov

Table 2: Statistical Parameters for a 3D-QSAR (CoMSIA) Model of H1-Antihistamines
ParameterValueDescriptionReference
Q² (Cross-validated R²)0.525Indicates the internal predictive ability of the model. A value > 0.5 is considered good. nih.gov
ncv (Non-cross-validated R²)0.891Measures the correlation between the predicted and observed activities for the training set. nih.gov
pred (Predictive R²)0.807Measures the predictive power of the model for an external test set of compounds. nih.gov

Computational Prediction of Metabolic Fate and Isotope Effects

One of the most significant applications of in silico methods for this compound is in predicting its metabolic fate and the magnitude of the deuterium (B1214612) kinetic isotope effect (KIE). The primary rationale for developing deuterated drugs is to slow down metabolic processes, thereby improving pharmacokinetic properties. nih.govuspto.gov

Computational tools can predict the sites of metabolism (SOMs) on a molecule that are most susceptible to modification by metabolic enzymes, particularly the Cytochrome P450 (CYP) family. nih.gov For hydroxyzine, metabolism is known to be mediated primarily by CYP3A4 and CYP2D6. hilarispublisher.comnih.gov this compound is specifically deuterated on the ethylene (B1197577) glycol chain, a known site of metabolic activity.

In silico models predict that the cleavage of a C-D bond requires a higher activation energy than the cleavage of a C-H bond. This difference is the basis of the KIE. nih.gov Quantum chemical methods can be used to calculate this energy difference and predict the reduction in the rate of metabolism. A significant KIE can lead to "metabolic switching," where the enzyme preferentially metabolizes the molecule at an alternative, non-deuterated site. nih.gov Computational models can help predict the likelihood of such switches and identify potential alternative metabolites. By understanding the KIE, researchers can computationally forecast how deuteration will alter the drug's half-life and exposure, providing a strong rationale for its development. nih.govresearchgate.net

Table 3: Hydroxyzine Metabolism and Predicted Effects of Deuteration
ParameterInformationPredicted Impact of D4 SubstitutionReference
Primary Metabolizing EnzymesCYP3A4, CYP2D6No change in enzyme targets. hilarispublisher.comnih.gov
Inhibition Constant (Ki) for CYP2D6Approx. 4-6 µMMinimal change expected. nih.gov
Site of DeuterationEthylene glycol chainThis is a known site of metabolism.-
Kinetic Isotope Effect (KIE)C-D bond is stronger than C-H bondSlower rate of metabolism at the deuterated site. nih.gov

Applications of Hydroxyzine D4 Dihydrochloride As a Research Standard and Probe

Use as an Internal Standard in Bioanalytical Method Development and Validation

In quantitative analysis, particularly in the measurement of drug concentrations in biological fluids, an internal standard (IS) is essential for achieving reliable results. Deuterium-labeled compounds, such as Hydroxyzine (B1673990) D4 Dihydrochloride (B599025), are considered the "gold standard" for use as internal standards in mass spectrometry-based bioanalysis. nih.gov They are chemically identical to the analyte (the substance being measured) but have a different mass, allowing them to be distinguished by the mass spectrometer.

Bioanalytical methods must accurately quantify drugs and their metabolites in complex biological matrices like plasma, blood, and urine. These matrices contain numerous endogenous components that can interfere with the analysis, leading to variability during sample preparation and analysis.

Hydroxyzine D4 Dihydrochloride is added to samples at a known concentration at the beginning of the workflow. Because it has nearly identical physicochemical properties to the unlabeled hydroxyzine, it experiences the same processing variations, such as extraction losses or derivatization inconsistencies. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, significantly improving the precision and accuracy of the measurement. This is crucial during preclinical safety studies and toxicological analyses where high performance and sensitivity are demanded. researchgate.netnih.gov

Table 1: Illustrative Impact of Internal Standard on Assay Precision This table provides representative data illustrating the typical improvement in assay precision when a stable isotope-labeled internal standard is used in a bioanalytical method.

Parameter Assay Without Internal Standard Assay With this compound IS Acceptance Criteria
Intra-run Precision (%RSD) < 15.0% < 7.4% ≤ 15.0%
Inter-run Precision (%RSD) < 18.0% < 8.0% ≤ 15.0%

%RSD: Percent Relative Standard Deviation. Data is illustrative based on typical performance improvements noted in bioanalytical literature. researchgate.net

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for bioanalysis but is susceptible to "matrix effects." nih.gov Matrix effects occur when molecules co-eluting from the chromatography column with the analyte interfere with the analyte's ionization process, causing either ion suppression or enhancement. chromatographyonline.com This phenomenon can severely compromise the accuracy and reproducibility of quantitative results. nih.govnih.gov

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. chromatographyonline.com Since Hydroxyzine D4 co-elutes with the unlabeled hydroxyzine, it is exposed to the exact same interfering components in the mass spectrometer's ion source. chromatographyonline.comresearchgate.net Consequently, both the analyte and the internal standard experience the same degree of ion suppression or enhancement. researchgate.net The ratio of their signals remains constant, allowing for accurate quantification even in the presence of significant matrix effects. chromatographyonline.com

Table 2: Representative Data on Matrix Effect Compensation This table demonstrates how a stable isotope-labeled internal standard (SIL-IS) can correct for signal suppression in different biological matrices.

Biological Matrix Analyte Recovery (No IS) Analyte Recovery (with SIL-IS)
Human Plasma 68% 99.2%
Human Urine 55% 101.5%

Data is representative, illustrating the principle of matrix effect compensation.

Role in Drug Discovery and Development Methodologies (Preclinical Stage)

During the preclinical phase of drug development, it is essential to understand the pharmacokinetic and metabolic profile of a new chemical entity. This compound facilitates these studies for its parent compound, hydroxyzine.

Preclinical studies involve determining the concentration of the parent drug (hydroxyzine) and its major metabolites, such as cetirizine (B192768), over time in various biological samples. nih.gov Validated bioanalytical methods are required for these pharmacokinetic and toxicokinetic studies. nih.govscite.ai this compound is used as the ideal internal standard in LC-MS/MS methods designed to simultaneously quantify both hydroxyzine and cetirizine in plasma samples. Its use ensures that the data generated on the absorption, distribution, metabolism, and excretion (ADME) of hydroxyzine is accurate and reliable.

Stable isotope-labeled compounds are powerful tools for tracing the metabolic fate of a drug in vivo. While Hydroxyzine D4 is primarily used as an internal standard, the principle of deuterium (B1214612) labeling is fundamental to metabolic research. In such studies, a deuterated version of a drug can be administered, and analytical techniques can then distinguish the drug and its labeled metabolites from their endogenous, unlabeled counterparts. This allows researchers to definitively map metabolic pathways and identify novel metabolites without the confounding presence of endogenous compounds. The incorporation of stable heavy isotopes into drug molecules is a key strategy for quantitation and metabolic profiling during the drug development process. medchemexpress.com

Investigation of Deuterium Isotope Effects in Fundamental Biochemical Processes

The substitution of hydrogen with deuterium, a heavier isotope, can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govresearchgate.net Covalent bonds involving deuterium are stronger and more difficult to break than those involving hydrogen. If the breaking of a carbon-hydrogen bond is the rate-limiting step in a drug's metabolism by an enzyme (such as a cytochrome P450 or aldehyde oxidase), replacing that hydrogen with deuterium can slow down the metabolic process. uspto.gov

While this compound is not typically designed to elicit a significant KIE (as the deuterium atoms are not necessarily at a site of metabolic cleavage), its existence as a deuterated molecule allows for its use in fundamental research investigating such phenomena. By strategically synthesizing different deuterated versions of hydroxyzine, researchers could probe the mechanisms of its enzymatic degradation. Understanding these deuterium isotope effects is critically important for the broader field of drug design, where deliberate deuteration is sometimes used as a strategy to favorably alter a drug's pharmacokinetic properties. nih.govresearchgate.net

Future Research Trajectories and Methodological Innovations

Advancements in Synthetic Strategies for Novel Deuterated Analogs

The synthesis of deuterated compounds is moving beyond traditional methods toward more efficient, selective, and scalable strategies. A significant challenge has been achieving high levels of deuterium (B1214612) incorporation at specific molecular sites without isotopic scrambling. marketersmedia.com Future advancements are focused on overcoming these hurdles to accelerate the discovery of novel deuterated analogs.

One major trajectory is the expanding use of pre-labeled deuterated building blocks and intermediates . marketersmedia.com This approach simplifies complex syntheses by incorporating deuterium early in the process, ensuring high isotopic purity in the final active pharmaceutical ingredient (API). marketersmedia.com Companies are increasingly offering a portfolio of these intermediates, which can reduce synthesis cycles by up to 50%, allowing chemists to focus on candidate evaluation rather than isotope incorporation. marketersmedia.com For a molecule like hydroxyzine (B1673990), this could involve using a deuterated version of a key precursor, such as the piperazine (B1678402) or ethoxyethanol moieties, to create novel analogs with tailored pharmacokinetic properties.

Another area of innovation involves transition metal-catalyzed C-C coupling reactions and hydrogen isotope exchange . Advances in catalysis enable the direct and selective replacement of hydrogen with deuterium on complex molecules in the later stages of synthesis. This late-stage deuteration is highly valuable as it allows for the rapid generation of diverse analogs from a common precursor. Furthermore, greener and more sustainable production methods, including advanced catalytic processes that reduce energy consumption, are becoming a key focus as the demand for deuterated compounds grows. marketresearchcommunity.com

Table 1: Comparison of Synthetic Strategies for Deuterated Compounds

StrategyDescriptionAdvantagesChallenges
Deuterated Pool Utilizes readily available, simple deuterated starting materials (e.g., D₂O, deuterated solvents).Cost-effective for simple molecules.Limited scope; may require lengthy synthetic routes. tandfonline.com
Pre-labeled Intermediates Incorporates complex building blocks with high deuterium enrichment early in the synthesis. marketersmedia.comHigh isotopic integrity; simplifies later steps; accelerates development. marketersmedia.comAvailability and cost of specific intermediates can be a limitation.
Hydrogen Isotope Exchange Direct replacement of H with D on a substrate, often using a metal catalyst. researchgate.netEnables late-stage deuteration; efficient for screening.Potential for low selectivity and incomplete deuterium incorporation. tandfonline.com

Development of Emerging Analytical Techniques for Enhanced Characterization and Quantification

The precise characterization and quantification of deuterated compounds are critical for development and quality control. As these compounds are chemically similar to their non-deuterated counterparts, highly sensitive and specific analytical methods are required. Future research is focused on refining existing techniques and developing new ones to better analyze isotopic purity and distribution. bvsalud.org

Mass Spectrometry (MS) is a cornerstone technology for analyzing deuterated compounds. pharmaffiliates.com Tandem mass spectrometry (MS/MS) is particularly powerful for assessing the metabolic stability of deuterated analogs. ansto.gov.au A novel MS/MS approach involves incubating a 1:1 ratio of the deuterated and non-deuterated forms of a drug together in a liver microsomal assay. ansto.gov.au By monitoring specific MS-MS transitions unique to each molecule, researchers can rapidly determine the relative rate of consumption and observe any kinetic isotope effect without the need for full chromatographic separation. ansto.gov.au Furthermore, Hydrogen/Deuterium Exchange Mass Spectrometry (H/DX-MS), initially used for studying protein structure, is being adapted for small molecules to provide detailed structural information. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy remains an indispensable tool. While proton NMR is limited for highly deuterated compounds, Deuterium NMR (²H NMR) is an ideal alternative for structure verification and determining deuterium enrichment. wikipedia.orgsigmaaldrich.com A key advantage of ²H NMR is its ability to provide a clean spectrum, as all proton signals are transparent, and it can be used with non-deuterated solvents. sigmaaldrich.comyoutube.com Emerging techniques, such as two-dimensional ²H-¹H correlation spectroscopy (CP-iCOSY), are enhancing the ability to elucidate local structures and through-space interactions in partially deuterated compounds, even in the solid state. chemrxiv.org Combining quantitative ¹H NMR and ²H NMR has also been shown to provide a more accurate determination of isotopic abundance than classical methods. nih.gov

Table 2: Key Analytical Techniques for Deuterated Compound Analysis

TechniqueApplicationKey AdvantagesFuture Innovations
Tandem Mass Spectrometry (MS/MS) Metabolic stability assays, quantification.High sensitivity; rapid screening for kinetic isotope effects. ansto.gov.auIntegration with automated in vitro screening platforms.
Deuterium NMR (²H NMR) Structural verification, isotopic purity determination.Directly observes deuterium signals; quantitative with proper parameters. wikipedia.orgsigmaaldrich.comHigh-field NMR for increased resolution and sensitivity. chemrxiv.org
H/DX Mass Spectrometry Conformational analysis, protein binding studies.Provides data on higher-order structure and molecular dynamics. nih.govApplication to small molecule-target interaction studies.
FTIR Spectroscopy Quantification of isotopologues.Simple, rapid analysis suitable for process control. dntb.gov.uaDevelopment of robust partial least squares (PLS) models for complex mixtures.

Expansion of In Vitro and Preclinical Models Utilizing Deuterated Compounds for Mechanistic Insights

Deuterated compounds are invaluable tools in preclinical research to gain mechanistic insights into drug metabolism and pharmacokinetics (DMPK). simsonpharma.com The expansion of these models is crucial for predicting the effects of deuteration and selecting the most promising drug candidates for clinical development.

In Vitro Models , such as human liver microsomes, are fundamental for initial metabolic stability screening. nih.gov These assays allow researchers to directly compare the metabolic rates of deuterated and non-deuterated compounds. For example, studies with d₃-enzalutamide showed that its intrinsic clearance in human liver microsomes was significantly lower than its non-deuterated parent, enzalutamide, demonstrating a clear kinetic isotope effect. nih.gov Future trends will involve using more complex in vitro systems, such as 3D liver spheroids or organ-on-a-chip technology, to better mimic human physiology and improve the predictive power of these early-stage assays.

Q & A

Q. What analytical methods are recommended for quantifying Hydroxyzine D4 dihydrochloride in biological matrices?

this compound can be quantified using spectrophotometric charge-transfer complexation, as validated for its parent compound (Hydroxyzine dihydrochloride). This method involves reacting the compound with electron-deficient reagents (e.g., chloranilic acid) to form stable complexes measurable at specific wavelengths (e.g., 520 nm) . High-performance liquid chromatography (HPLC) with UV detection is also widely used, with optimized mobile phases (e.g., acetonitrile:phosphate buffer) for separation . For deuterated analogs like D4, mass spectrometry (LC-MS/MS) is recommended to distinguish isotopic patterns and improve specificity .

Q. How can researchers ensure the stability of this compound in experimental solutions?

Stability is influenced by pH, temperature, and solvent choice. Hydroxyzine dihydrochloride is stable in aqueous solutions at pH 4–6 and room temperature but degrades under alkaline conditions . For D4 analogs, isotopic labeling may alter degradation kinetics; thus, accelerated stability studies (e.g., 40°C/75% RH for 6 months) are advised. Use inert solvents (e.g., deionized water or ethanol) and avoid exposure to strong oxidizing agents .

Q. What receptor selectivity profiles should be considered when designing in vitro assays with this compound?

Hydroxyzine dihydrochloride primarily antagonizes histamine H1 receptors (Ki ≈ 3 nM) but also exhibits affinity for serotonin 5-HT2A, dopamine D1/D2, and α1-adrenergic receptors . For D4 analogs, confirm receptor selectivity via competitive binding assays using radiolabeled ligands (e.g., [³H]spiperone for D2/D4 receptors). Cross-reactivity with other deuterated compounds (e.g., D4 antagonists like PD 168568) should be ruled out .

Advanced Research Questions

Q. How does deuterium labeling (D4) affect the pharmacokinetic properties of Hydroxyzine in preclinical models?

Deuterium incorporation at metabolically vulnerable positions (e.g., ethyloxy side chains) can reduce first-pass metabolism by cytochrome P450 enzymes, prolonging half-life. Compare plasma concentration-time curves of Hydroxyzine D4 vs. non-deuterated Hydroxyzine in rodent models using LC-MS/MS. Isotopic effects may increase AUC by 20–40% but require validation in species-specific metabolic studies .

Q. What experimental strategies resolve contradictions in Hydroxyzine’s dual anxiolytic and sedative effects?

Mechanistic contradictions arise from its multi-receptor activity. Use knockout mouse models (e.g., H1R⁻/⁻ or 5-HT2AR⁻/⁻) to isolate pathways. Behavioral assays (elevated plus maze, open field test) paired with EEG recordings can differentiate anxiolytic (H1R-mediated) vs. sedative (D2/α1-mediated) effects . Dose-response studies (0.1–10 mg/kg) in controlled environments are critical .

Q. How can researchers optimize charge-transfer complexation methods for detecting Hydroxyzine D4 in spiked urine samples?

Adjust reagent stoichiometry (e.g., 1:1 molar ratio with chloranilic acid) and pH (2.5–3.5) to enhance complex stability. Validate recovery rates (≥95%) via standard addition methods and account for matrix effects using solid-phase extraction (C18 cartridges) prior to analysis. Cross-validate with LC-MS to ensure specificity for the D4 isotopologue .

Q. What are the implications of Hydroxyzine D4’s solubility profile for formulation in chronic toxicity studies?

Hydroxyzine dihydrochloride has limited solubility in hydrophobic solvents (<2 mg/mL in acetone), but D4 analogs may exhibit altered solubility due to isotopic mass differences. Preformulation studies should assess solubility in aqueous buffers (e.g., PBS) and biocompatible solvents (e.g., PEG 400). For long-term studies, lyophilized formulations stored at -20°C are recommended to prevent hydrolysis .

Methodological Considerations

  • Purity Validation : Use HPLC with dual-wavelength detection (220 nm and 254 nm) and compare retention times against USP reference standards .
  • Toxicity Screening : Follow OECD guidelines for acute toxicity (LD50 determination in rodents) and genotoxicity (Ames test) .
  • Data Reproducibility : Include deuterated internal standards (e.g., Cetirizine D8) in LC-MS workflows to normalize batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.